molecular formula C15H22N4O2S B6471164 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640885-62-5

4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6471164
CAS No.: 2640885-62-5
M. Wt: 322.4 g/mol
InChI Key: RLEGRWPGFDWFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrimidine core substituted with a methyl group at position 6, a methylsulfanyl group at position 2, and a morpholine ring at position 4. Additionally, the morpholine ring is further functionalized with a pyrrolidine-1-carbonyl group at position 2 (Figure 1). Such structural features are common in kinase inhibitors and intermediates for pharmaceutical synthesis, as seen in related patents .

Properties

IUPAC Name

[4-(6-methyl-2-methylsulfanylpyrimidin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c1-11-9-13(17-15(16-11)22-2)19-7-8-21-12(10-19)14(20)18-5-3-4-6-18/h9,12H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEGRWPGFDWFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC)N2CCOC(C2)C(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including a pyrimidine ring, morpholine, and pyrrolidine moieties. This structural diversity suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC14_{14}H20_{20}N4_{4}S
Molecular Weight284.40 g/mol
SolubilitySoluble in DMSO and methanol
Melting PointNot specified

Antiviral Properties

Recent studies have indicated that compounds similar to 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(pyrrolidine-1-carbonyl)morpholine exhibit significant antiviral activity. For example, analogs have shown effectiveness against various viruses, including herpes simplex virus (HSV) and respiratory syncytial virus (RSV).

  • Study Findings :
    • A derivative of this compound demonstrated an EC50_{50} of 0.12 mmol/L against RSV, outperforming ribavirin (EC50_{50} = 1.3 mmol/L) in efficacy .
    • Another study reported that compounds with similar structures inhibited the replication of the tobacco mosaic virus by up to 50.1% at concentrations of 0.5 mg/mL .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies focusing on cell proliferation inhibition have shown promising results.

  • Case Study :
    • In vitro assays on human cancer cell lines indicated that the compound significantly reduced cell viability at concentrations ranging from 0.25 μM to 2.5 μM, with a notable IC50_{50} value observed at approximately 1 μM .
Cell Line IC50_{50} (μM)
MV4-11 (Leukemia)1.00
A549 (Lung Cancer)1.25
HeLa (Cervical Cancer)2.00

The proposed mechanism of action involves the inhibition of specific protein kinases involved in cell cycle regulation and apoptosis pathways. This interaction can lead to reduced cell proliferation and enhanced apoptotic processes in cancer cells.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. Optimization of reaction conditions has been crucial for enhancing yield and purity.

In Silico Studies

Molecular docking studies have been conducted to elucidate the binding affinity of the compound to various biological targets, such as kinases and viral proteins. These studies suggest a strong interaction profile that correlates with observed biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Patented Syntheses

The European patent EP 2 402 347 A1 (2012) describes several thieno[2,3-d]pyrimidine and pyrimidine derivatives with morpholine and piperazine substituents (Table 1):

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Source
Target Compound Pyrimidine 6-methyl, 2-methylsulfanyl, 4-morpholine (2-pyrrolidine-1-carbonyl) C₁₉H₂₅N₅O₂S 403.50* -
2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 2-chloro, 6-(4-methylpiperazinylmethyl), 4-morpholine C₁₉H₂₄ClN₇S 425.96
4-[6-[(Methylsulfanyl)methyl]-2-(2-pyridinyl)-4-pyrimidinyl]morpholine Pyrimidine 6-(methylsulfanylmethyl), 2-pyridinyl, 4-morpholine C₁₅H₁₈N₄OS 302.39
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine Quinoline 6-chloro, 2-pyrrolidinyl, 4-morpholine C₁₇H₁₉ClN₂O 302.80

*Calculated based on structural similarity to .

Key Observations:

Core Heterocycle: The target compound uses a pyrimidine core, whereas analogs like the thieno[3,2-d]pyrimidine (e.g., ) and quinoline (e.g., ) derivatives incorporate fused-ring systems.

Substituent Diversity :

  • The methylsulfanyl group in the target compound contrasts with chlorine (e.g., ) or pyridinyl groups (e.g., ), affecting electronic properties and steric bulk.
  • The pyrrolidine-1-carbonyl group in the target compound is unique compared to piperazine or piperidine substituents in analogs (e.g., ), which may alter target selectivity.

Molecular Weight : The target compound (403.50 g/mol) falls within the typical range for drug-like molecules, whereas simpler analogs (e.g., ) have lower molecular weights, possibly influencing solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.